
(4-Ethoxy-phenacylmercapto)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-phenacylmercapto)-acetic acid, also known as EPMA, is a thiol-containing compound that has gained attention in the scientific community due to its unique properties. EPMA has been studied for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
(4-Ethoxy-phenacylmercapto)-acetic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where (4-Ethoxy-phenacylmercapto)-acetic acid has been shown to have anticancer properties. (4-Ethoxy-phenacylmercapto)-acetic acid has also been studied for its potential use as an antioxidant and as a chelating agent for heavy metals.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-phenacylmercapto)-acetic acid is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. (4-Ethoxy-phenacylmercapto)-acetic acid has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
(4-Ethoxy-phenacylmercapto)-acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (4-Ethoxy-phenacylmercapto)-acetic acid can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and scavenge free radicals. In vivo studies have shown that (4-Ethoxy-phenacylmercapto)-acetic acid can reduce oxidative stress and inflammation, and improve liver function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Ethoxy-phenacylmercapto)-acetic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, (4-Ethoxy-phenacylmercapto)-acetic acid also has some limitations, including its relatively low potency and its limited bioavailability.
Direcciones Futuras
There are several future directions for (4-Ethoxy-phenacylmercapto)-acetic acid research. One area of interest is the development of more potent (4-Ethoxy-phenacylmercapto)-acetic acid derivatives that can be used as anticancer agents. Another area of interest is the exploration of (4-Ethoxy-phenacylmercapto)-acetic acid as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of (4-Ethoxy-phenacylmercapto)-acetic acid and its potential applications in various fields.
In conclusion, (4-Ethoxy-phenacylmercapto)-acetic acid is a thiol-containing compound that has gained attention in the scientific community due to its unique properties. (4-Ethoxy-phenacylmercapto)-acetic acid has been studied for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry. The synthesis of (4-Ethoxy-phenacylmercapto)-acetic acid involves the reaction of 4-ethoxyphenacyl bromide with thiourea in the presence of a base. (4-Ethoxy-phenacylmercapto)-acetic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, (4-Ethoxy-phenacylmercapto)-acetic acid also has some limitations, including its relatively low potency and its limited bioavailability. There are several future directions for (4-Ethoxy-phenacylmercapto)-acetic acid research, including the development of more potent derivatives and the exploration of (4-Ethoxy-phenacylmercapto)-acetic acid as a potential treatment for other diseases.
Métodos De Síntesis
The synthesis of (4-Ethoxy-phenacylmercapto)-acetic acid involves the reaction of 4-ethoxyphenacyl bromide with thiourea in the presence of a base. This reaction results in the formation of (4-Ethoxy-phenacylmercapto)-acetic acid as a white crystalline solid. The yield of (4-Ethoxy-phenacylmercapto)-acetic acid can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
Propiedades
Nombre del producto |
(4-Ethoxy-phenacylmercapto)-acetic acid |
|---|---|
Fórmula molecular |
C12H14O4S |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-16-10-5-3-9(4-6-10)11(13)7-17-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
Clave InChI |
VRBUPTGBJONEMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



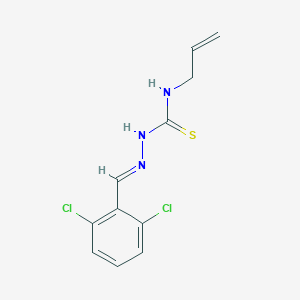
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
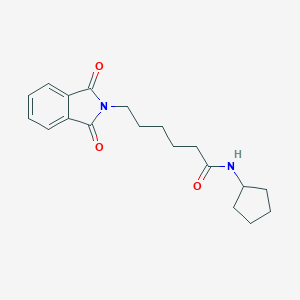
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
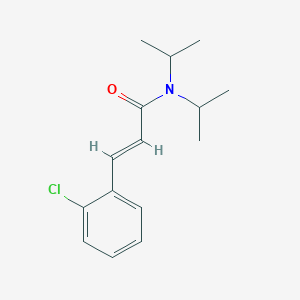
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
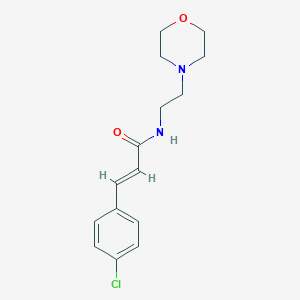
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
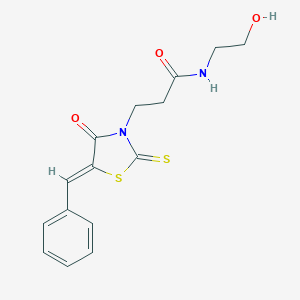
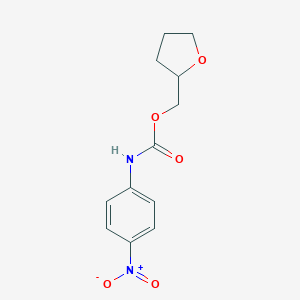
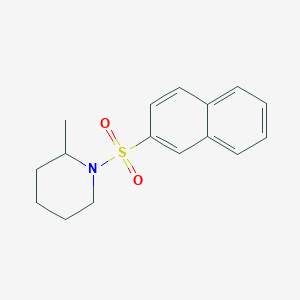
![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)